Isepamicin is an aminoglycoside antibiotic derived from gentamicin B, primarily used for its antibacterial properties against various Gram-negative bacteria. It was patented in 1973 and received approval for medical use in 1988. The compound has been classified as a critically important antimicrobial by the World Health Organization due to its effectiveness in treating infections caused by resistant strains of bacteria, specifically those belonging to the Enterobacteriaceae family and non-fermenters like Pseudomonas aeruginosa .
Isepamicin belongs to the class of organic compounds known as 2-deoxystreptamine aminoglycosides. This classification indicates that it contains a core structure derived from 2-deoxystreptamine, which is characteristic of many aminoglycosides. The chemical formula for isepamicin is , with a molecular weight of approximately 569.609 g/mol . It is categorized under several drug classifications, including:
The synthesis of isepamicin typically involves several chemical transformations starting from gentamicin B. One notable method includes:
This method has been noted for its efficiency, yielding high purity and suitable for industrial production due to lower costs and shorter synthesis time compared to previous methods .
The molecular structure of isepamicin features multiple hydroxyl groups, amino groups, and a complex cyclic structure typical of aminoglycosides. Its structural formula can be represented as follows:
The three-dimensional conformation of isepamicin allows it to effectively interact with bacterial ribosomes, inhibiting protein synthesis.
Isepamicin undergoes various chemical reactions that are crucial for its antibacterial activity. Key reactions include:
These reactions are fundamental to its mechanism of action against susceptible bacterial strains.
Isepamicin acts primarily by binding to the 30S ribosomal subunit in bacteria. This binding disrupts the translation process during protein synthesis, leading to:
This mechanism makes it particularly effective against Gram-negative bacteria that are resistant to other aminoglycosides.
Isepamicin exhibits several notable physical and chemical properties:
Safety data indicate that isepamicin may cause skin irritation and serious eye damage upon contact. It has a high oral LD50 (>5 g/kg in rats), suggesting low acute toxicity under controlled exposure conditions .
Isepamicin is utilized primarily in clinical settings for treating severe infections caused by multi-drug resistant Gram-negative bacteria. Its applications include:
Due to its efficacy against resistant strains, Isepamicin plays a critical role in the antibiotic arsenal used in modern medicine .
Gram-negative pathogens employ diverse enzymatic strategies to resist aminoglycosides. Aminoglycoside-modifying enzymes (AMEs) – classified as acetyltransferases (AAC), nucleotidyltransferases (ANT), and phosphotransferases (APH) – catalyze structural modifications that disrupt drug-target binding. Among these, AAC(6′)-I enzymes are particularly prevalent in Enterobacteriaceae and Acinetobacter baumannii, conferring resistance to tobramycin, amikacin, and gentamicin by acetylating the 6′ amino group [1] [5]. Similarly, APH(3′)-VI and ANT(2″)-I are frequently detected in Pseudomonas aeruginosa, modifying hydroxyl groups essential for ribosomal binding [7]. The global distribution of these enzymes is amplified via mobile genetic elements (e.g., integrons, plasmids), with AAC(6′)-Ib detected in >70% of AME-producing clinical isolates [5].
Table 1: Prevalence of Key AMEs in Gram-Negative Pathogens
| Enzyme Class | Example Enzymes | Primary Substrates | Prevalence (%) |
|---|---|---|---|
| AAC | AAC(6′)-Ib | Tobramycin, Amikacin | >70% in GNBs |
| ANT | ANT(2″)-Ia | Gentamicin, Tobramycin | ~25% in P. aeruginosa |
| APH | APH(3′)-VIa | Amikacin, Isepamicin | ~15% in MDR A. baumannii |
Isepamicin evades AMEs through strategic structural alterations. Its 1-N-HAPA side chain sterically hinders access to AAC(6′) active sites, preventing acetylation at the 6′ position – a primary inactivation mechanism for other aminoglycosides [1] [6]. Additionally, the 3′-dehydroxylation and 2′-methylation in isepamicin reduce susceptibility to APH(3′) and ANT(2″) enzymes, which typically target hydroxyl groups at these positions. Kinetic studies show AAC(6′)-Ib exhibits a >100-fold lower catalytic efficiency (kcat/Km) for isepamicin compared to amikacin due to impaired substrate binding [5]. Molecular docking simulations confirm the 1-N-HAPA group disrupts hydrogen bonding with residues in the AAC(6′)-Ib catalytic pocket [2].
Table 2: Modification Rates of Aminoglycosides by AAC(6′)-Ib
| Antibiotic | Acetylation Rate (nmol/min/mg) | Relative Susceptibility |
|---|---|---|
| Isepamicin | <0.5 | Resistant |
| Amikacin | 28.7 | Susceptible |
| Gentamicin | 45.2 | Susceptible |
Isepamicin demonstrates superior activity against carbapenem-resistant Enterobacteriaceae (CRE) compared to other aminoglycosides. Surveillance data (2019–2024) reveal MIC90 values of 4–8 µg/mL for isepamicin against Klebsiella pneumoniae carbapenemase (KPC)-producing strains, whereas amikacin and gentamicin exhibit MIC90 values >32 µg/mL [8] [9]. Against Escherichia coli harboring extended-spectrum β-lactamases (ESBLs), isepamicin maintains MIC50 of 2 µg/mL, contrasting with tobramycin (MIC50 >16 µg/mL) [7]. Notably, 88.5% of Enterobacter cloacae complex isolates resistant to meropenem and ciprofloxacin remain susceptible to isepamicin, attributed to its resilience to common co-occurring AMEs like AAC(3)-II and AAC(6′)-Ic [8].
Table 3: In Vitro Activity of Isepamicin vs. Comparators Against MDR Enterobacteriaceae
| Pathogen (Resistance Profile) | Isepamicin MIC90 (µg/mL) | Amikacin MIC90 (µg/mL) | Susceptibility Rate (%) |
|---|---|---|---|
| KPC+ K. pneumoniae (CRKP) | 4–8 | >32 | 85.2% |
| ESBL+ E. coli | 2 | 16 | 94.7% |
| CRE E. cloacae | 8 | >32 | 88.5% |
The 1-N-2-hydroxy-4-aminobutyryl (HABA) moiety in amikacin and its derivative 1-N-HAPA in isepamicin are critical for evading AAC(6′)-I enzymes. However, isepamicin’s HAPA group incorporates an additional methyl at the γ-position, enhancing steric hindrance within the AAC(6′)-Ib active site [1] [6]. Structure-activity relationship (SAR) studies confirm that removal of this methyl group increases acetylation susceptibility by 16-fold [2]. Crucially, AAC(6′)-Ib-cr – a variant conferring resistance to fluoroquinolones via reduced drug affinity – remains ineffective against isepamicin due to the HAPA group’s occupation of a hydrophobic cavity essential for enzyme-substrate complex stability [5]. This structural advantage explains why <5% of AAC(6′)-Ib-producing clinical isolates show isepamicin resistance [9].
Unlike fluoroquinolones or tetracyclines, isepamicin is minimally affected by major Gram-negative efflux systems. In K. pneumoniae, overexpression of AcrAB-TolC – a tripartite RND-type pump – increases tigecycline MIC by 32-fold but only marginally elevates isepamicin MIC (2-fold) [10]. Similarly, in A. baumannii, AdeABC upregulation reduces tobramycin susceptibility 8-fold but alters isepamicin susceptibility by ≤2-fold [3]. This resilience stems from isepamicin’s high hydrophilicity and molecular weight (>500 Da), which hinder recognition by promiscuous efflux transporters [7]. Inhibitor studies using phenylalanine-arginine β-naphthylamide (PAβN) show ≤2-fold MIC reduction for isepamicin in efflux-hyperexpressing strains, versus 4–16-fold reductions for azithromycin or ciprofloxacin [6] [10].
Table 4: Effect of Efflux Pump Overexpression on Aminoglycoside MICs
| Efflux System | Bacterial Species | Isepamicin MIC Fold-Change | Control Drug (Fold-Change) |
|---|---|---|---|
| AcrAB-TolC | K. pneumoniae | 2× | Tigecycline (32×) |
| AdeABC | A. baumannii | 1–2× | Tobramycin (8×) |
| MexXY-OprM | P. aeruginosa | 2–4× | Ciprofloxacin (16×) |
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